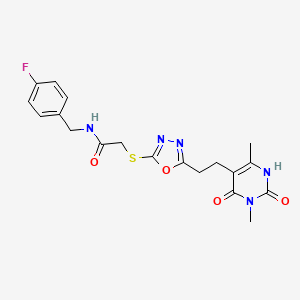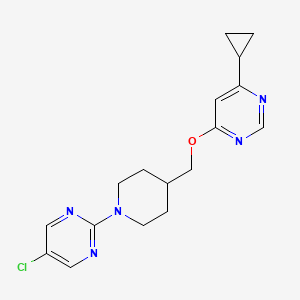
1',3'-dimethyl-1-phenyl-1H,1'H-3,4'-bipyrazole-4-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1’,3’-dimethyl-1-phenyl-1H,1’H-3,4’-bipyrazole-4-carboxylic acid is a chemical compound with the CAS Number: 956961-09-4 . It has a molecular weight of 282.3 . It is in powder form .
Molecular Structure Analysis
The IUPAC name of this compound is 1’,3’-dimethyl-1-phenyl-1H,1’H- [3,4’-bipyrazole]-4-carboxylic acid . The InChI code is 1S/C15H14N4O2/c1-10-12 (8-18 (2)16-10)14-13 (15 (20)21)9-19 (17-14)11-6-4-3-5-7-11/h3-9H,1-2H3, (H,20,21) .Physical and Chemical Properties Analysis
The compound is a powder . It is stored at room temperature .Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The synthesis of similar bipyrazole compounds and their analogues has been explored for their potential in systemic fungicides. These compounds demonstrate significant structural similarity to known fungicides, suggesting their potential utility in agricultural chemistry (Huppatz, 1983).
- Research into the synthesis routes for pyrazole-carboxylic acids, including methods for the preparation of phenylpyrazole-carboxylic acids, offers insights into the chemical properties and potential industrial applications of these compounds (O'donovan, Carroll, & Reilly, 1960).
Corrosion Inhibition
- Bipyrazolic compounds, including derivatives of dimethyl-phenyl-bipyrazole, have been studied for their inhibitory effects on the corrosion of pure iron in acidic media. These studies suggest that such compounds could be effective corrosion inhibitors, important for protecting metals in industrial applications (Chetouani et al., 2005).
Material Science and Engineering
- The development of new bipyrazole derivatives has been explored through density functional theory (DFT) studies, assessing their potential activity as corrosion inhibitors. This indicates the role of computational chemistry in predicting the utility of such compounds in materials science (Wang et al., 2006).
Synthesis of Polymeric and Supramolecular Structures
- Research into the synthesis of functional polymers through oxidative polycoupling of phenylpyrazole and internal diynes catalyzed by rhodium suggests potential applications in creating new materials with specific optical or electronic properties (Gao et al., 2013).
- The construction of metal-organic frameworks (MOFs) using bipyrazolic ligands demonstrates the potential for creating materials with unique gas adsorption and separation capabilities, relevant for environmental and industrial processes (Kan et al., 2018).
Anticancer and Enzyme Inhibition
- Novel pyrazolopyrimidines derivatives, structurally related to bipyrazole compounds, have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase activities, highlighting the medicinal chemistry applications of these compounds (Rahmouni et al., 2016).
Safety and Hazards
Propriétés
IUPAC Name |
3-(1,3-dimethylpyrazol-4-yl)-1-phenylpyrazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c1-10-12(8-18(2)16-10)14-13(15(20)21)9-19(17-14)11-6-4-3-5-7-11/h3-9H,1-2H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVJXYPQXTLEFPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C2=NN(C=C2C(=O)O)C3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[4-(1H-imidazol-1-ylmethyl)phenyl]methyl}(methyl)amine](/img/structure/B2890403.png)





![Ethyl 4-(chloromethyl)-2-[(3-methoxypropyl)amino]-1,3-thiazole-5-carboxylate](/img/structure/B2890413.png)
![5-(Trifluoromethyl)-[1,2,4]triazolo[4,3-c]quinazoline](/img/structure/B2890414.png)

![4-{[(6-chloro-1,3-benzothiazol-2-yl)amino]methylene}-2-(3,4-dimethylphenyl)-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B2890417.png)
![Ethyl 4-(furan-2-yl(6-hydroxy-2-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2890418.png)
![2'-cyano-N-(cyanomethyl)-N-methyl-[1,1'-biphenyl]-2-carboxamide](/img/structure/B2890419.png)
![N-[4-(1,3-benzothiazol-2-yl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2890420.png)
